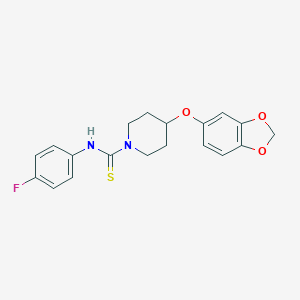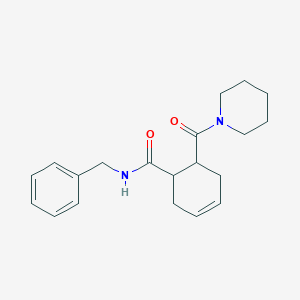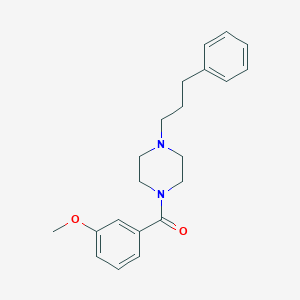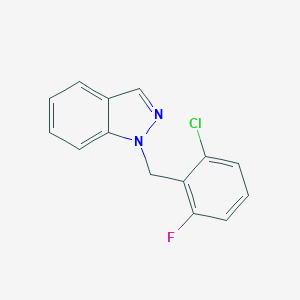![molecular formula C18H25N3 B246968 3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE](/img/structure/B246968.png)
3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of 3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to control the reaction parameters precisely .
Análisis De Reacciones Químicas
3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield different indoline derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study various biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its biological activities, such as anticancer and antimicrobial properties .
In the industry, 3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol. While these compounds share the indole core structure, they differ in their substituents and, consequently, their biological activities and applications .
Similar compounds include:
- Indole-3-acetic acid
- Indole-3-carbinol
- 3-(1-methyl-2-pyrrolidinyl)pyridine
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of indole derivatives .
Propiedades
Fórmula molecular |
C18H25N3 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C18H25N3/c1-2-6-18-17(5-1)15(13-19-18)14-20-11-7-16(8-12-20)21-9-3-4-10-21/h1-2,5-6,13,16,19H,3-4,7-12,14H2 |
Clave InChI |
NPVSKBTWLHRKJH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
SMILES canónico |
C1CCN(C1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)

![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)
![N~2~-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL]-2-FURAMIDE](/img/structure/B246898.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)




![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)
